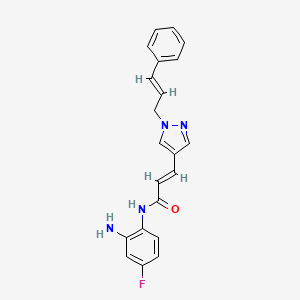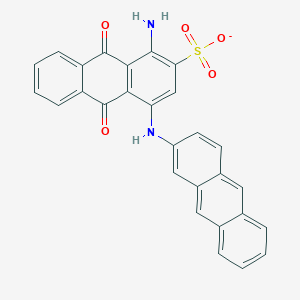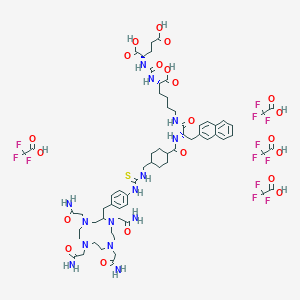
SREBP-IN-DHG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SREBP-IN-DHG is a novel inhibitor of sterol regulatory element-binding protein (SREBP), impairing the SREBP activity by inhibiting glucose transporters and thereby activating AMP-activated protein kinase (AMPK).
Wissenschaftliche Forschungsanwendungen
Metabolic Reprogramming in Cancer Therapy
Targeting metabolic reprogramming has emerged as a promising therapeutic approach for cancer. Sterol regulatory element-binding protein-2 (SREBP-2) regulates genes involved in cholesterol biosynthesis and homeostasis. It activates transcription of mevalonate pathway genes, crucial in various cancers like prostate, breast, lung, and hepatocellular cancer. Drugs targeting SREBP-2 and its regulated enzymes have shown potential in preclinical and clinical cancer research (Xue et al., 2020).
Modulating Energy Metabolism
A study discovered a conjugate of docosahexaenoic acid (DHA), glucosamine, and amino acids as an inhibitor of SREBP, named molecule 1 (DHG). This molecule impairs SREBP activity by inhibiting glucose transporters, thereby activating AMP-activated protein kinase (AMPK), suggesting its role in modulating energy metabolism (Furuta et al., 2019).
Hypolipidemic Mechanisms
Danhe granule (DHG) was found to have a significant hypolipidemic effect. It affects mRNA and protein expressions of SREBP-1c, SREBP-2, and other proteins, impacting lipid metabolism processes like fatty acid biosynthesis and cholesterol uptake. This highlights DHG's potential application in treating hyperlipidemia (Chen et al., 2020).
Inhibition of SREBP in Metabolic Diseases
SREBP inhibition, as demonstrated by a small molecule called betulin, decreases cholesterol and fatty acid biosynthesis. This has shown improvement in conditions like diet-induced obesity, hyperlipidemia, insulin resistance, and atherosclerosis. Inhibition of SREBP offers a therapeutic strategy for metabolic diseases (Tang et al., 2011).
Gene Polymorphism and Metabolic Diseases
The SREBP-1c gene polymorphism has been associated with increased risk of type 2 diabetes mellitus, dyslipidemia, and insulin resistance in the Chinese population. This suggests the potential role of SREBP gene polymorphisms in metabolic diseases (Liu et al., 2008).
Eigenschaften
Produktname |
SREBP-IN-DHG |
|---|---|
Molekularformel |
C41H58N2O9 |
Molekulargewicht |
722.92 |
IUPAC-Name |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
InChI-Schlüssel |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SREBP-IN-DHG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)



